Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-
Brand Name: Vulcanchem
CAS No.: 820965-66-0
VCID: VC16797251
InChI: InChI=1S/C14H21N3O2/c1-12(17-11-19)4-5-13-6-7-14(16-9-13)3-2-8-15-10-18/h6-7,9-12H,2-5,8H2,1H3,(H,15,18)(H,17,19)/t12-/m0/s1
SMILES:
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol

Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-

CAS No.: 820965-66-0

Cat. No.: VC16797251

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- - 820965-66-0

Specification

CAS No. 820965-66-0
Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
IUPAC Name N-[3-[5-[(3S)-3-formamidobutyl]pyridin-2-yl]propyl]formamide
Standard InChI InChI=1S/C14H21N3O2/c1-12(17-11-19)4-5-13-6-7-14(16-9-13)3-2-8-15-10-18/h6-7,9-12H,2-5,8H2,1H3,(H,15,18)(H,17,19)/t12-/m0/s1
Standard InChI Key GHLCWGISBMXTPP-LBPRGKRZSA-N
Isomeric SMILES C[C@@H](CCC1=CN=C(C=C1)CCCNC=O)NC=O
Canonical SMILES CC(CCC1=CN=C(C=C1)CCCNC=O)NC=O

Introduction

Molecular Structure and Stereochemical Configuration

Core Architecture

The compound’s backbone consists of a pyridine ring substituted at the 2-position with a propyl chain terminated by a formamide group (-NHC=O). At the 5-position of the pyridine, a butyl chain extends, bearing a formylamino group (-NHCHO) at the (3S)-configured carbon . This arrangement introduces two formamide moieties, which are critical for hydrogen bonding and potential biological interactions.

Stereochemical Significance

The (3S) configuration of the butyl chain’s formylamino group imposes chirality, which may influence binding affinity in enzymatic or receptor-mediated processes. Enantiomeric purity is often critical in drug design, though no studies have yet confirmed this compound’s optical activity.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₂₁N₃O₂
Molecular Weight263.34 g/mol
IUPAC NameN-[3-[5-[(3S)-3-formamidobutyl]pyridin-2-yl]propyl]formamide
SMILESCC(CCN=O)CC1=NC=CC=C1CCNC=OInferred

Synthesis and Synthetic Challenges

Proposed Synthetic Pathways

While no explicit synthesis is documented, multi-step routes can be hypothesized. A plausible approach involves:

  • Pyridine Functionalization: Introducing the propyl chain via nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) at the pyridine’s 2-position.

  • Butyl Chain Installation: Alkylation of the pyridine’s 5-position with a (3S)-configured bromobutane precursor, followed by formylation of the amine.

  • Formamide Formation: Reacting primary amines with formic acid under dehydrating conditions to install terminal formamide groups .

Stereochemical Control

Achieving the (3S) configuration may require chiral catalysts or resolution techniques. Asymmetric hydrogenation or enzymatic methods could enforce enantioselectivity, though yields remain speculative without experimental validation.

Physicochemical Properties

Calculated Properties

Using PubChem’s computational tools (as applied to analog ), the compound likely exhibits:

  • LogP: ~1.2 (moderate lipophilicity, suitable for membrane permeability).

  • Hydrogen Bond Donors/Acceptors: 3 donors (NH groups) and 4 acceptors (O and N atoms), suggesting solubility in polar aprotic solvents .

Spectral Characteristics

While experimental spectra are unavailable, key IR absorptions would include:

  • Formamide C=O Stretch: ~1680 cm⁻¹.

  • Pyridine Ring Vibrations: ~1600 cm⁻¹ (C=C/C=N) .
    Mass spectral fragmentation patterns might highlight cleavage at the propyl-pyridine junction (m/z ~134) and formamide losses (m/z ~45).

Future Research Directions

Synthesis Optimization

Developing enantioselective routes and optimizing yields are critical first steps. Catalytic asymmetric synthesis or biocatalytic methods could address stereochemical challenges.

Biological Screening

High-throughput assays against cancer cell lines (e.g., NCI-60) and neurological targets (e.g., acetylcholinesterase) may reveal therapeutic potential.

Computational Modeling

Docking studies with proteins (e.g., EGFR kinase) could identify binding modes, guiding structure-activity relationship (SAR) campaigns.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator